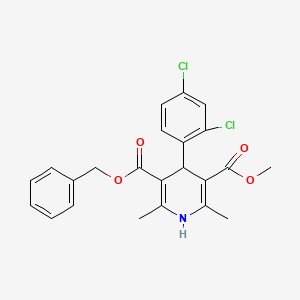

![molecular formula C11H10F3NO2S B2477212 (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 295313-71-2](/img/structure/B2477212.png)

(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

カタログ番号 B2477212

CAS番号:

295313-71-2

分子量: 277.26

InChIキー: IYXKNSQXIDNVDV-IENPIDJESA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis analysis of this compound is not directly available from the search results. It’s important to note that the synthesis of a compound can depend on various factors including the starting materials, reaction conditions, and the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its atomic arrangement and chemical bonds. Unfortunately, specific information on the molecular structure of “(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid” is not available in the search results .Chemical Reactions Analysis

The chemical reactions involving “(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid” are not explicitly mentioned in the search results. Chemical reactions can provide insights into the reactivity and functionality of a compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as melting point, boiling point, solubility, and chemical stability. Unfortunately, specific physical and chemical properties for “(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid” are not available in the search results .科学的研究の応用

- 4-(Trifluoromethyl)benzeneboronic acid is a versatile reagent in cross-coupling reactions. It participates in Suzuki-Miyaura and related coupling reactions, allowing the introduction of the trifluoromethyl group into organic molecules. These reactions are essential for the synthesis of pharmaceuticals, agrochemicals, and materials .

- Researchers employ 4-(trifluoromethyl)benzeneboronic acid to N-arylate imidazoles and amines. This process involves copper-exchanged fluorapatite and enables the construction of complex molecular structures .

- The compound is utilized in microwave-promoted cross-coupling reactions with acid chlorides. This strategy leads to the formation of aryl ketones, which find applications in drug discovery and materials science .

- A novel radical-based functionalization approach employs 4-(trifluoromethyl)phenylboronic acid. Researchers graft this compound onto commercially obtained plasma-synthesized multi-layer graphitic material (MLG). The resulting functionalized MLG holds promise for various applications, including energy storage and catalysis .

- The trifluoromethyl group plays a crucial role in pharmaceuticals. Researchers explore its incorporation into drug molecules to enhance bioactivity, metabolic stability, and pharmacokinetics. 4-(Trifluoromethyl)phenylboronic acid serves as a valuable building block in these endeavors .

- 4-(Trifluoromethyl)phenylhydrazine, a derivative of this compound, serves as an important raw material and intermediate in organic synthesis. It finds applications in pharmaceuticals, agrochemicals, and dyestuffs .

Cross-Coupling Reactions

N-Arylation of Imidazoles and Amines

Microwave-Promoted Arylation

Functionalization of Graphitic Materials

Pharmaceutical Synthesis

Organic Synthesis and Intermediates

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)/t8-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXKNSQXIDNVDV-IENPIDJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2477138.png)

![4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2477139.png)

![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2477140.png)

![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)

![N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2477145.png)

![2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate](/img/structure/B2477151.png)